molecular formula C12H14IN3O2S B6989320 N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide

N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide

Cat. No.: B6989320
M. Wt: 391.23 g/mol
InChI Key: SBJTVCZRCZXNCT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide: is a chemical compound with a complex structure that includes an iodinated pyrazole ring and a sulfonamide group

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2S/c1-8-5-4-6-9(2)11(8)15-19(17,18)10-7-14-16(3)12(10)13/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJTVCZRCZXNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(N(N=C2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide typically involves multiple steps. One common method includes the iodination of a pyrazole precursor followed by sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

    Reduction: This reaction can be used to remove or modify specific functional groups, such as the sulfonamide group.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)chloroacetamide
  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
  • N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Uniqueness: N-(2,6-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide is unique due to its iodinated pyrazole ring and sulfonamide group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.

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